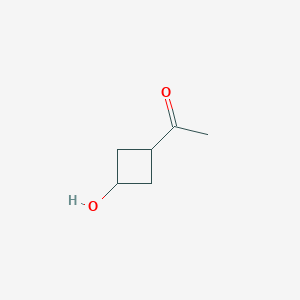
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H25N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a hydrazono group, and a tert-butoxycarbonyl protecting group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the piperidine derivative with hydrazine or its derivatives under controlled conditions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the hydrazono group during subsequent reactions. This is typically achieved using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Benzylation: The final step involves the benzylation of the piperidine ring, which is achieved by reacting the protected piperidine derivative with benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazono group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during the compound’s interaction with its targets.
相似化合物的比较
- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)piperidine-1-carboxylate
- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)pyrrolidine-1-carboxylate
- Benzyl 4-(2-(tert-butoxycarbonyl)hydrazono)morpholine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the ring structure (piperidine, pyrrolidine, morpholine).
- Reactivity: The reactivity of these compounds can vary based on the ring structure and the presence of different functional groups.
- Applications: While all these compounds have similar applications in research and industry, their specific uses may vary based on their unique properties.
属性
IUPAC Name |
benzyl 4-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMGQSRGTUNRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)






![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)

